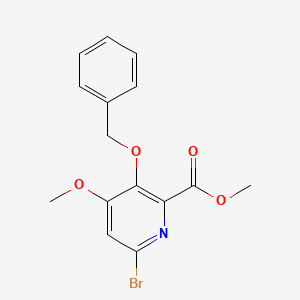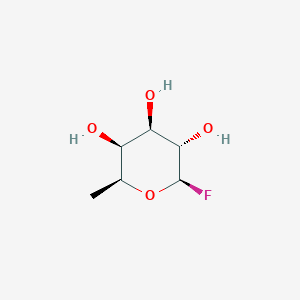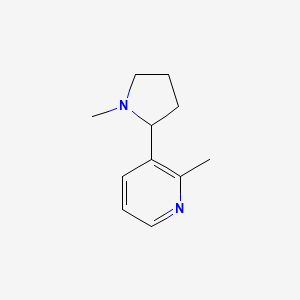
Ethyl4-(tert-butyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(tert-butyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to the 4-position of a nicotinic acid ring, with a tert-butyl group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of nicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield Ethyl 4-(tert-butyl)nicotinate .
Industrial Production Methods: Industrial production of Ethyl 4-(tert-butyl)nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(tert-butyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nicotinate ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted nicotinates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-(tert-butyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(tert-butyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 4-(tert-butyl)nicotinate can be compared with other nicotinate derivatives, such as:
Methyl nicotinate: Similar structure but with a methyl ester group.
Isopropyl nicotinate: Contains an isopropyl ester group.
tert-Butyl nicotinate: Lacks the ethyl ester group but has a tert-butyl group.
Uniqueness: Ethyl 4-(tert-butyl)nicotinate is unique due to the combination of the ethyl ester and tert-butyl groups, which confer specific chemical and physical properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 4-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)9-8-13-7-6-10(9)12(2,3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
XIOKOQFKUUKKCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
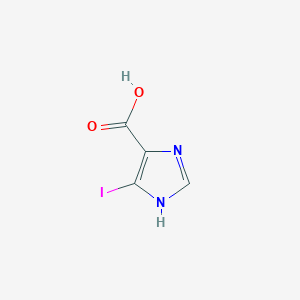
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

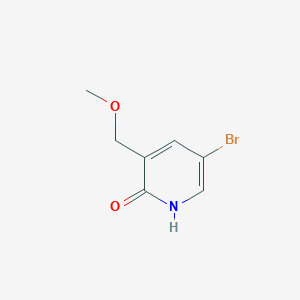
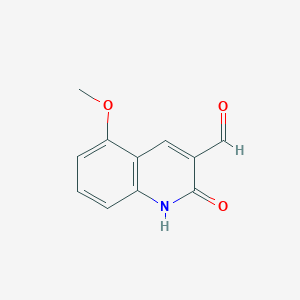
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
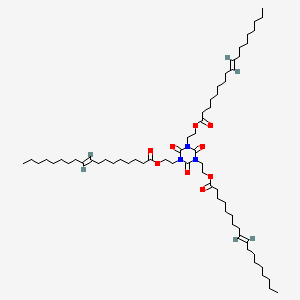
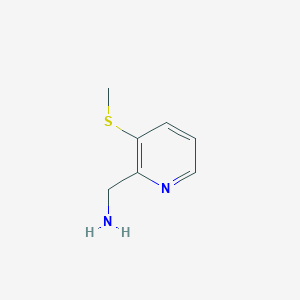
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)

